molecular formula C16H17Cl2N3O2 B7480431 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide

Cat. No. B7480431
M. Wt: 354.2 g/mol
InChI Key: XSEIXDNOQRXIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide, also known as DPA-714, is a novel ligand that has been widely used in scientific research for its potential applications in imaging and therapy. It is a selective high-affinity ligand for the translocator protein (TSPO), which is expressed in the mitochondria of various cells, including immune cells, glial cells, and neurons. TSPO has been implicated in various physiological and pathological processes, such as inflammation, oxidative stress, and neurodegeneration. Therefore, DPA-714 has been investigated as a tool for studying TSPO in these processes and as a potential therapeutic agent for various diseases.

Mechanism of Action

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes, such as calcium homeostasis, mitochondrial function, and apoptosis. TSPO is involved in the regulation of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the inflammasome pathway. TSPO has also been implicated in the regulation of immune cell function, such as the activation of microglia and the polarization of macrophages.
Biochemical and Physiological Effects:
2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide has been shown to modulate the expression of various genes and proteins, such as cytokines, chemokines, and enzymes. In vivo, 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide has been shown to modulate the immune response, the oxidative stress response, and the neuronal function. 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in various animal models of disease.

Advantages and Limitations for Lab Experiments

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is its high affinity and specificity for TSPO, which allows for the accurate measurement of TSPO expression and function. Another advantage is its availability in various forms, such as unlabeled, labeled, and modified forms, which allows for the flexibility of experimental design. One limitation is its potential toxicity at high concentrations, which requires careful dosing and monitoring. Another limitation is its potential interference with other cellular processes, such as calcium signaling and mitochondrial function, which requires careful interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide in scientific research. One direction is the development of new imaging agents based on 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide for the detection of TSPO in vivo. Another direction is the optimization of the structure and pharmacokinetics of 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide for the development of new therapeutic agents for various diseases, such as neurodegenerative diseases, cancer, and autoimmune diseases. Another direction is the investigation of the role of TSPO in various physiological and pathological processes, such as aging, metabolism, and infection. Another direction is the investigation of the interaction between TSPO and other cellular targets, such as ion channels, receptors, and transporters, for the development of new therapeutic strategies. Overall, 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide has great potential for advancing our understanding of TSPO and its role in health and disease.

Synthesis Methods

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide can be synthesized by several methods, including the reaction of 4,5-dichloro-6-oxo-1,2,3,4-tetrahydro-pyridazine-1-acetic acid with 2,6-diethylphenylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide has been used in various scientific research applications, including imaging, pharmacology, toxicology, and neuroscience. In imaging, 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide has been labeled with various radionuclides, such as carbon-11, fluorine-18, and iodine-123, for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging of TSPO in vivo. In pharmacology, 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide has been used to study the pharmacokinetics and pharmacodynamics of TSPO ligands in vitro and in vivo. In toxicology, 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide has been used to evaluate the safety and efficacy of TSPO ligands in animal models of toxicity. In neuroscience, 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide has been used to investigate the role of TSPO in neuroinflammation, neurodegeneration, and psychiatric disorders.

properties

IUPAC Name

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2/c1-3-10-6-5-7-11(4-2)15(10)20-13(22)9-21-16(23)14(18)12(17)8-19-21/h5-8H,3-4,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEIXDNOQRXIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2,6-diethylphenyl)acetamide

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